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Compound of Interest

Compound Name: 6-lodouridine

Cat. No.: B175831

This guide provides a comprehensive technical overview of 6-lodouridine, a halogenated
pyrimidine nucleoside. Designed for researchers, scientists, and professionals in drug
development, this document delves into the core physicochemical characteristics, chemical
behavior, synthesis, and biological significance of this compound. The information is presented
to not only inform but also to provide a causal understanding behind experimental
methodologies and observations, ensuring scientific integrity and practical applicability.

Fundamental Physicochemical Characteristics

6-lodouridine is a synthetic nucleoside analog distinguished by an iodine atom at the C6
position of the uracil base. This modification significantly influences its physical and chemical
properties compared to its parent nucleoside, uridine.

Core Properties

A summary of the fundamental properties of 6-lodouridine is presented in the table below,
compiled from various chemical databases.
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Property Value

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-
IUPAC Name (hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-
2,4(1H,3H)-dione

Chemical Formula CoH11IN20e
Molecular Weight 370.10 g/mol
Appearance Pale yellow powder
CAS Number 105967-11-1
Hydrogen Bond Donors 4

Hydrogen Bond Acceptors 6

Rotatable Bond Count 2

Topological Polar Surface Area 119 A2

XLogP3 -1.7

Melting Point and Solubility

While an experimentally determined melting point for 6-lodouridine is not readily available in
the reviewed literature, related iodinated nucleosides provide a useful comparative framework.
For instance, 5-lodouridine has a reported melting point of 205-210 °C (with decomposition)[1],
and 5-lodo-2'-deoxyuridine (ldoxuridine) melts at approximately 193-194 °C[2][3][4]. It is
reasonable to infer that 6-lodouridine would exhibit a similar high melting point, characteristic
of crystalline solids with strong intermolecular hydrogen bonding.

Quantitative solubility data for 6-lodouridine in common laboratory solvents is also not
extensively documented. However, based on its polar structure with multiple hydroxyl groups
and a uracil moiety, it is expected to be soluble in polar solvents like dimethyl sulfoxide (DMSO)
and to a lesser extent in water and lower alcohols like methanol and ethanol. The solubility of
the related compound, 5-lodo-2'-deoxyuridine, is reported as 1.6 g/L in water and it is slightly
soluble in DMSO and methanol.[4]
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Chemical Behavior and Reactivity

The chemical character of 6-lodouridine is largely dictated by the interplay between the ribose
sugar, the pyrimidine ring, and the C6-iodine substituent.

Hydrolytic Stability

A critical aspect of 6-lodouridine’'s chemistry is its stability in aqueous media. Research has
shown that 6-lodouridine is significantly more stable than its 2'-deoxy counterpart, 6-iodo-2'-
deoxyuridine (61dU).[5][6] The latter undergoes rapid hydrolysis, cleaving the N-glycosidic bond
to release 6-iodouracil, a process that occurs within seconds at room temperature.[5][6]

In contrast, 6-lodouridine exhibits greater stability in aqueous solution at room temperature.[5]
The increased stability is attributed to the electronic and steric effects of the 2'-hydroxyl group
on the ribose moiety, which disfavors the formation of the carbocation intermediate necessary
for the SN1-type hydrolysis of the glycosidic bond.[5] However, at elevated temperatures (60-
80 °C), 6-lodouridine does undergo thermal degradation, leading to the formation of 6-
iodouracil and 6-hydroxyuridine.[5] The half-life for this degradation is significantly longer than
that of 61dU, on the order of hours.[6]

The proposed mechanism for the hydrolysis of 6-lodouridine in an aqueous solution is
depicted in the following diagram:
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Caption: A general workflow for the synthesis of 6-lodouridine from uridine.

Detailed Experimental Protocol

The following is a step-by-step methodology adapted from published literature:[5]

» Protection of Uridine: Uridine is first treated with appropriate protecting groups to block the

2', 3', and 5' hydroxyl groups of the ribose moiety. This prevents unwanted side reactions

during the iodination step.

 lodination: The protected uridine is dissolved in an anhydrous solvent like tetrahydrofuran

(THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide

(LDA) is added to deprotonate the C5 position of the uracil ring, forming a lithiated

intermediate. Elemental iodine (I2) is then added to the reaction mixture, which

electrophilically attacks the lithiated uracil to install the iodine atom at the C6 position.
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o Deprotection: The protecting groups are removed from the ribose moiety, typically under
acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, 6-lodouridine.

 Purification: The crude product is purified using techniques such as column chromatography
to obtain pure 6-lodouridine.

Biological Significance and Potential Applications

Halogenated nucleosides have long been a cornerstone of antiviral and anticancer drug
development. 6-lodouridine is of interest to researchers for its potential in these areas.

Antiviral Activity

While not as extensively studied as its 5-iodo counterpart (Idoxuridine), 6-lodouridine has
been investigated for its potential antiviral activity, particularly against herpes simplex virus-1.
The proposed mechanism of action for iodinated nucleosides as antiviral agents involves a

"“Trojan horse" strategy.
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Antiviral Mechanism of Action

6-lodouridine
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Caption: Proposed mechanism for the antiviral activity of 6-lodouridine.

As a structural analog of thymidine, 6-lodouridine can be taken up by infected cells and
phosphorylated by viral kinases to its triphosphate form. [5][7]This activated form can then be
mistakenly incorporated into the growing viral DNA chain by viral DNA polymerase. [5][7]The
presence of the bulky iodine atom at the C6 position disrupts the normal structure and function
of the viral DNA, leading to errors in replication and transcription, and ultimately inhibiting the
production of new, infectious viral particles. [5]
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Anticancer Potential

lodinated nucleosides have also been explored as radiosensitizers in cancer therapy. The
underlying principle is that these compounds can be preferentially taken up by rapidly dividing
cancer cells and incorporated into their DNA.

The heavy iodine atom has a high cross-section for absorbing X-rays. When irradiated, the
iodine atom releases a cascade of Auger electrons, which have a very short range but a high
linear energy transfer. This localized deposition of energy leads to significant damage to the
DNA in the immediate vicinity, including double-strand breaks, which are highly cytotoxic to
cancer cells. This enhances the tumor-killing effect of radiation therapy. [8]

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of 6-
lodouridine. [5]

Spectroscopic Methods

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
structural elucidation. The *H NMR spectrum would show characteristic signals for the
protons on the ribose sugar and the uracil base. The position of the remaining proton on the
uracil ring would be indicative of C6 substitution. *3C NMR provides information on the
carbon skeleton. Specific spectral data for 6-lodouridine has been published and is
available in the supplementary information of the cited literature. [5]* Mass Spectrometry
(MS): High-resolution mass spectrometry is used to determine the exact mass of the
molecule, confirming its elemental composition. Fragmentation patterns can provide further
structural information.

« Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional
groups, such as O-H (hydroxyl), N-H (amine), C=0 (carbonyl), and C-O (ether) bonds, which
are all present in the 6-lodouridine molecule.

o UV-Vis Spectroscopy: The uracil ring is a chromophore that absorbs ultraviolet light. The
Amax of 6-lodouridine is expected to be in the UV region, and this property can be used for
guantification in solution.
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Storage, Handling, and Safety

As with any chemical reagent, proper storage and handling of 6-lodouridine are essential for
maintaining its integrity and ensuring laboratory safety.

Storage: 6-lodouridine should be stored in a tightly sealed container in a cool, dry, and well-
ventilated area, away from light and incompatible substances.

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Handle in a well-ventilated area or a fume hood.

Safety: While specific toxicity data for 6-lodouridine is not widely available, it should be
handled with the care afforded to all nucleoside analogs, many of which have cytotoxic
properties. In case of exposure, follow standard first-aid procedures and seek medical
attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b175831?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C110861&Type=IR-SPEC&Index=2
https://pubchem.ncbi.nlm.nih.gov/compound/Idoxuridine
https://m.chemicalbook.com/ProductChemicalPropertiesCB7482614_EN.htm
https://jan.ucc.nau.edu/~jkn/235Manual
https://pmc.ncbi.nlm.nih.gov/articles/PMC10041638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10041638/
https://pubs.acs.org/doi/10.1021/acs.jpcb.3c00548
https://www.researchgate.net/figure/Changes-in-the-UV-VIS-absorption-spectra-of-a-compound-6-and-b-compound-10-upon_fig4_7908684
https://people.bath.ac.uk/gp304/uv/UV-Vis_-_D._Ferri.pdf
https://www.benchchem.com/product/b175831#physical-and-chemical-characteristics-of-6-iodouridine
https://www.benchchem.com/product/b175831#physical-and-chemical-characteristics-of-6-iodouridine
https://www.benchchem.com/product/b175831#physical-and-chemical-characteristics-of-6-iodouridine
https://www.benchchem.com/product/b175831#physical-and-chemical-characteristics-of-6-iodouridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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